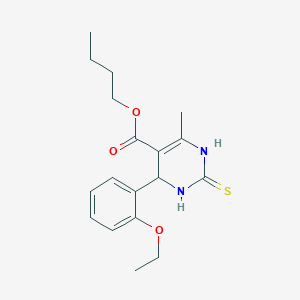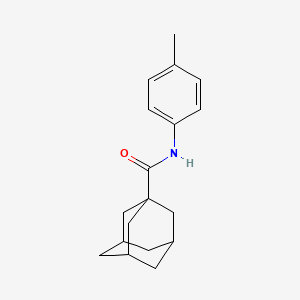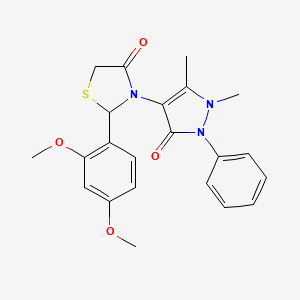![molecular formula C18H18ClNO5S B11702746 Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate CAS No. 300828-09-5](/img/structure/B11702746.png)
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Acetylation: The thiophene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated thiophene is reacted with 4-chlorophenoxyacetic acid to form the amide bond. This step typically requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigations into its effects on cellular processes and its potential as a biochemical probe.
作用機序
The mechanism of action of Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
- Ethyl 5-acetyl-2-[2-(4-methoxyphenoxy)acetamido]-4-methylthiophene-3-carboxylate
- Ethyl 5-acetyl-2-[2-(4-bromophenoxy)acetamido]-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate is unique due to the presence of the 4-chlorophenoxy group, which can significantly influence its biological activity and chemical reactivity. This substitution can enhance its potency as an antimicrobial or anticancer agent compared to similar compounds with different substituents.
特性
CAS番号 |
300828-09-5 |
|---|---|
分子式 |
C18H18ClNO5S |
分子量 |
395.9 g/mol |
IUPAC名 |
ethyl 5-acetyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClNO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,22) |
InChIキー |
WSPYULZRNTXEFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11702670.png)

![3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702685.png)
![ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702697.png)
![N-{4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B11702702.png)
![N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11702706.png)
![N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11702710.png)

![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11702719.png)




![ethyl 3'-(4-bromophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11702739.png)
